2-Hydroxyhexan-3-one
Overview
Description
2-Hydroxyhexan-3-one is an organic compound with the molecular formula C₆H₁₂O₂. It is also known by other names such as 3-Hexanone, 2-hydroxy- and 1-Hydroxyethyl propyl ketone . This compound is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on a six-carbon chain, making it a hydroxy ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexan-3-one can be achieved through various methods. One common approach involves the hydroxylation of 3-hexanone using appropriate oxidizing agents. Another method includes the reduction of 2,3-hexanedione to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include the catalytic hydrogenation of 2,3-hexanedione or the selective oxidation of 3-hexanol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-hexanedione.
Reduction: It can be reduced to form 3-hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products:
Oxidation: 2,3-Hexanedione
Reduction: 3-Hexanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxyhexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyhexan-3-one involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
2-Hydroxyhexan-3-one can be compared with other similar compounds such as:
3-Hydroxyhexan-2-one: Another hydroxy ketone with a similar structure but different positional isomerism.
2,3-Hexanedione: A diketone that can be synthesized from this compound through oxidation.
3-Hexanol: An alcohol that can be obtained by the reduction of this compound.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxyhexan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBUSAWJHMPOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334654 | |
Record name | 2-hydroxyhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54073-43-7 | |
Record name | 2-hydroxyhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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